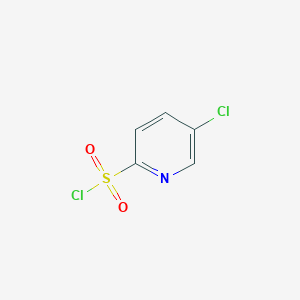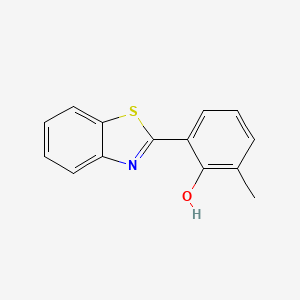
5-Chloropyridine-2-sulfonyl chloride
Vue d'ensemble
Description
5-Chloropyridine-2-sulfonyl chloride is a chemical compound with the CAS Number: 885277-08-7 . It has a molecular weight of 212.06 and its IUPAC name is 5-chloro-2-pyridinesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of 5-Chloropyridine-2-sulfonyl chloride is C5H3Cl2NO2S . The InChI Code is 1S/C5H3Cl2NO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H .Physical And Chemical Properties Analysis
5-Chloropyridine-2-sulfonyl chloride is a white to off-white to yellow solid or liquid . It has a boiling point of 288.8°C at 760 mmHg . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
5-Chloropyridine-2-sulfonyl chloride has been utilized in the synthesis of various heterocyclic compounds. For instance, its reactions with different amines, indole, and imidazole lead to the formation of sulfonamides, sulfonohydrazides, and sulfonyl azides, as demonstrated by Obafemi (1982) in the study of 5-chloro-2-thiophenesulfonyl derivatives (Obafemi, 1982).
Ruthenium-Catalyzed Sulfonylation
Ramesh and Jeganmohan (2017) explored the use of 5-Chloropyridine-2-sulfonyl chloride in a ruthenium-catalyzed remote sulfonylation process. Their study highlights the formation of a ruthenametallacycle via C-H bond activation, indicating the compound's potential in advanced catalytic processes (Ramesh & Jeganmohan, 2017).
Synthetic Procedures for Thiadiazine-1,1-dioxides
Cherepakha et al. (2013) developed synthetic procedures using hetaryl-sulfonyl chlorides, including 5-Chloropyridine-2-sulfonyl chloride, for producing thiadiazine-1,1-dioxides. This study underscores the compound's role in synthesizing biologically potent compounds through various ring closure and cyclization reactions (Cherepakha et al., 2013).
Polymer-Supported Sulfonyl Chloride
Holte, Thijs, and Zwanenburg (1998) utilized polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2ones. This showcases the potential of 5-Chloropyridine-2-sulfonyl chloride in solid-phase organic synthesis and the preparation of molecules with antibacterial properties (Holte, Thijs, & Zwanenburg, 1998).
Chlorosulfonation of 2-Pyridones
Shusherina et al. (1974) focused on the chlorosulfonation of 2-pyridones, using compounds like 5-Chloropyridine-2-sulfonyl chloride. This process led to the formation of chlorosulfonlyl-substituted 2-pyridones, highlighting the compound's role in creating structurally unique pyridine derivatives (Shusherina, Likhomanova, & Gofman, 1974).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302-H314 , indicating that it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology could provide a privileged pyridine scaffold containing biologically relevant molecules .
Mécanisme D'action
Mode of Action
5-Chloropyridine-2-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfonyl group is a good leaving group, making the compound susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The result is the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant .
Action Environment
Like other sulfonyl chlorides, it is likely to be sensitive to moisture and should therefore be stored under dry conditions .
Propriétés
IUPAC Name |
5-chloropyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHYQPBAPHPVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659342 | |
| Record name | 5-Chloropyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-08-7 | |
| Record name | 5-Chloropyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)
![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)


![7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450930.png)
![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)
![1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1450934.png)
![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)


![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)